molecular formula C19H23N3O3 B10872082 methyl {(4Z)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10872082
M. Wt: 341.4 g/mol
InChI Key: QVYOZOYTVURRKE-UHFFFAOYSA-N
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Description

Methyl {(4Z)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopentylamino group, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopentylamino and phenyl groups. Common synthetic routes may involve the use of cyclization reactions, condensation reactions, and esterification processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl {(4Z)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl {(4Z)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl {(4Z)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate can be compared with other similar compounds, such as:

    Pyrazole derivatives: Compounds with similar pyrazole ring structures but different substituents.

    Cyclopentylamino derivatives: Compounds with the cyclopentylamino group but different core structures.

    Phenyl derivatives: Compounds with phenyl groups but different functional groups and core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[4-(N-cyclopentyl-C-methylcarbonimidoyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H23N3O3/c1-13(20-14-8-6-7-9-14)18-16(12-17(23)25-2)21-22(19(18)24)15-10-4-3-5-11-15/h3-5,10-11,14,21H,6-9,12H2,1-2H3

InChI Key

QVYOZOYTVURRKE-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCC1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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